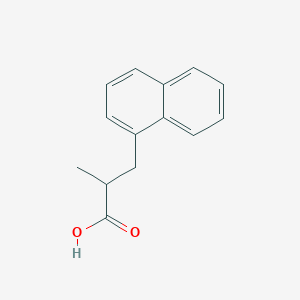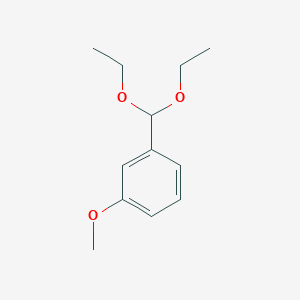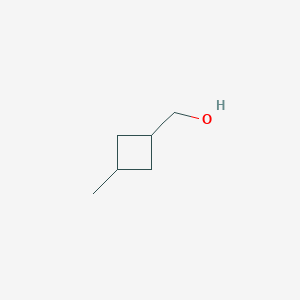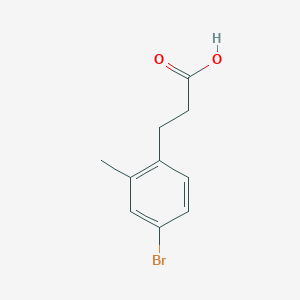
Biotin-PEG-amine
Descripción general
Descripción
Biotin-PEG-amine is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. Biotin is a vitamin that binds strongly to avidin and streptavidin proteins, making it useful for various biochemical applications. Polyethylene glycol is a hydrophilic polymer that enhances the solubility and biocompatibility of the compound. The amine group allows for further chemical modifications and conjugations.
Mecanismo De Acción
Target of Action
Biotin-dPEG®11-NH2, also known as Biotin-PEG-amine or Biotin-PEG11-NH3, is a medium-length, hydrophilic, water-soluble, discrete PEG biotinylation product . It primarily targets molecules containing carbonyls, carboxylic acids, and the activated esters (N-hydroxysuccinimide, 2,3,5,6-tetrafluorophenyl) of carboxylic acids .
Mode of Action
The compound contains a terminal primary amine that permits biotin labeling with precise spacing to molecules containing a free carboxylic acid or aldehyde group . The single molecular weight nature of the dPEG® spacer (44.1 Å) allows the user to precisely tailor the distance between the biotin and the target molecule in order to receive optimal binding between biotin and avidin .
Result of Action
The result of Biotin-dPEG®11-NH2’s action is the successful labeling of target molecules with biotin. This labeling can be site-specific for small peptides and small molecules, while for larger molecules such as proteins, the labeling may be more random .
Análisis Bioquímico
Biochemical Properties
Biotin-dPEG®11-NH2 plays a significant role in biochemical reactions. It reacts with carbonyls, carboxylic acids, and the activated esters (N-hydroxysuccinimide, 2,3,5,6-tetrafluorophenyl) of carboxylic acids . The nature of these interactions is primarily covalent bonding, leading to the formation of stable complexes.
Molecular Mechanism
Biotin-dPEG®11-NH2 exerts its effects at the molecular level through its ability to bind to biomolecules. The terminal primary amine group in Biotin-dPEG®11-NH2 can form covalent bonds with carboxyl groups on carboxy termini, aspartate residues, or glutamate residues . This binding can lead to changes in the activity of enzymes, the conformation of proteins, and the expression of genes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biotin-PEG-amine is typically synthesized through a series of chemical reactions that involve the conjugation of biotin to polyethylene glycol and the introduction of an amine group. One common method involves the use of N-hydroxysuccinimide (NHS) esters to activate the carboxyl group of biotin, which then reacts with the amine group of polyethylene glycol. The reaction is usually carried out in an aqueous solution at a pH of 7-9 .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors and purification systems. The process includes the precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is typically purified using techniques like chromatography and lyophilization .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG-amine undergoes various chemical reactions, including:
Conjugation Reactions: The primary amine group can react with carboxyl groups to form amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
EDC and NHS: Used for activating carboxyl groups to react with the amine group.
Aqueous Buffers: Typically used to maintain the pH during reactions.
Organic Solvents: Sometimes used to enhance solubility and reaction rates.
Major Products Formed
The major products formed from these reactions are typically biotinylated molecules, where this compound is conjugated to proteins, peptides, or other biomolecules .
Aplicaciones Científicas De Investigación
Biotin-PEG-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker or crosslinker in the synthesis of complex molecules.
Biology: Employed in biotinylation protocols to label proteins and nucleic acids for detection and purification.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG2-amine: A shorter version of Biotin-PEG-amine with a smaller polyethylene glycol spacer.
Biotin-PEG3-amine: Similar to Biotin-PEG2-amine but with a slightly longer polyethylene glycol spacer.
Biotin-PEG11-amine: A longer version with an extended polyethylene glycol spacer
Uniqueness
This compound is unique due to its balanced properties of solubility, biocompatibility, and reactivity. The polyethylene glycol spacer provides flexibility and reduces steric hindrance, making it suitable for a wide range of applications compared to its shorter or longer counterparts .
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPHAOSBFNWGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N4O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)
![1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B3118561.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B3118583.png)



![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)



